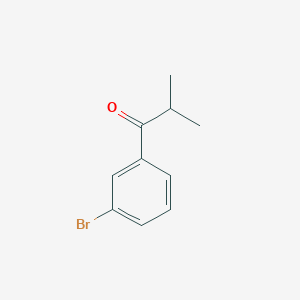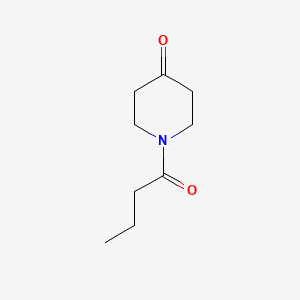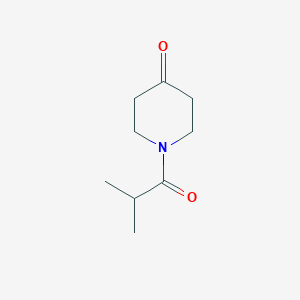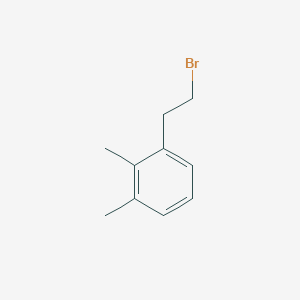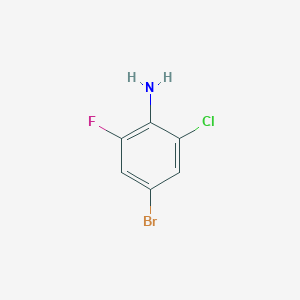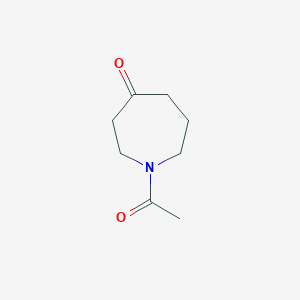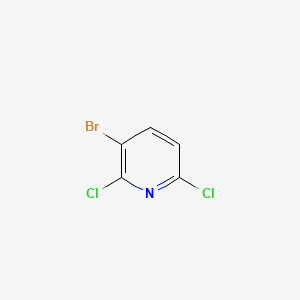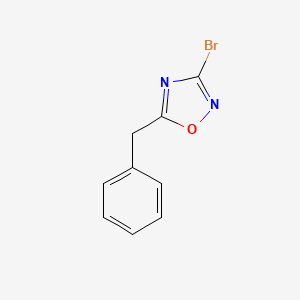
4-(chloromethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(chloromethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization and nucleophilic substitution reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Similarly, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is prepared through a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole chemistry in generating chloromethylated derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction techniques. For example, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . The crystallographic analysis provides insights into the conformation and orientation of substituents, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions. The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produces a 4-substituted product, demonstrating the reactivity of the chloromethyl group in such compounds . These reactions are important for further functionalization of the pyrazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry are used to characterize these compounds . For example, the vibrational spectra and NBO analysis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas provide information about the intramolecular non-covalent interactions, which can affect the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Pharmacological Intermediates
- Versatile Intermediate for Disubstituted Pyrazolopyrimidines : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been synthesized as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, highlighting the utility of chloromethyl pyrazole derivatives in medicinal chemistry (Ogurtsov & Rakitin, 2021).
Antimicrobial and Antitumor Agents
- Biological Properties of Pyrazoles : Research has shown that novel isolated or fused heterocyclic ring systems containing the pyrazole moiety, such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives, possess significant antibacterial and antitumor activities. This underscores the potential of chloromethyl pyrazole derivatives in developing new therapeutic agents (Hamama et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Chloromethyl pyrazole derivatives have been investigated for their role as corrosion inhibitors. Compounds like 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole] demonstrated high anticorrosion activity in hydrochloric acid solutions, indicating their potential application in protecting metals from corrosion (Ouali et al., 2013).
Molecular Docking and Anti-Diabetic Studies
- Anti-Diabetic Potential : A study on benzimidazole-pyrazoline hybrid molecules, synthesized through a series of reactions involving pyrazoline derivatives, highlighted their potential as anti-diabetic agents. The compounds showed significant α-glucosidase inhibition activity, suggesting the importance of pyrazoline derivatives in the development of new treatments for diabetes (Ibraheem et al., 2020).
Tautomerism and Structural Studies
- Tautomerism of NH-Pyrazoles : Structural studies of NH-pyrazoles, including derivatives like 3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole, have provided insights into the tautomerism of these compounds. Understanding tautomerism is crucial for the design of pyrazole-based compounds with desired biological and chemical properties (Cornago et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYMVNVREOOVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
